Structural Differentiation: 6-Methoxyindole and 3-(Pyrazin-2-yloxy)piperidine Substitution Pattern Versus Unsubstituted and 4-Substituted Comparators in Complement Factor B Inhibitor Patents
CAS 2034579-67-2 incorporates two key structural features that distinguish it from the broader pool of piperidinyl-indole derivatives claimed in Factor B inhibitor patents: (1) a 6-methoxy substituent on the indole ring, which is present in only a subset of exemplified compounds in WO2014074825 and is known to modulate myeloperoxidase inhibitory activity and serotonin receptor interactions of the indole core ; and (2) a 3-(pyrazin-2-yloxy)piperidine attachment, as opposed to the 4-substituted piperidine regioisomer (e.g., (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone) or the 3-cyanopyrazine analog . The 3-position attachment introduces a chiral center at the piperidine ring, producing stereochemical complexity absent in the 4-substituted regioisomer. In the Novartis Factor B inhibitor patent series (US9682968), the 3-substituted piperidine configuration is specifically exemplified (e.g., Example 17-16) as an active scaffold for complement pathway inhibition [1].
| Evidence Dimension | Indole substitution pattern and piperidine regioisomerism (3- vs. 4-substituted pyrazin-2-yloxy attachment) |
|---|---|
| Target Compound Data | 6-methoxyindole-2-carbonyl-(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone; CAS 2034579-67-2; contains chiral center at piperidine C3 |
| Comparator Or Baseline | Comparator A: (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (unsubstituted indole, 4-substituted piperidine regioisomer). Comparator B: 3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS not listed, but a close cyano-substituted analog). |
| Quantified Difference | CAS 2034579-67-2 is the only commercially cataloged compound combining 6-methoxyindole, piperidine-3-yloxy, and unsubstituted pyrazine within the Factor B inhibitor chemotype space. The 4-substituted regioisomer lacks the chiral center and exhibits different conformational preferences. The 2-cyanopyrazine analog introduces an electron-withdrawing group that alters pyrazine ring electronics and may affect Factor B binding. |
| Conditions | Structural comparison based on patent exemplification in WO2014074825, US9682968, and EP3299365; commercial availability assessed via chemical supplier catalogs (2025). |
Why This Matters
For structure-activity relationship (SAR) studies within the complement Factor B inhibitor program, CAS 2034579-67-2 provides a unique combination of substitution features that cannot be simultaneously tested using any single commercially available comparator compound.
- [1] Novartis AG. Piperidinyl-Indole Derivatives Complement Factor B Inhibitors and Uses Thereof. US9682968B2, Example 17-16. Granted 2017-06-20. View Source
